4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole

organic synthesis heterocyclic chemistry regioselectivity

Sourcing a regiospecifically N2-alkylated, C4-brominated 2H-triazole scaffold often leads to mis-shipped 1H-tautomers or non-halogenated analogs. 4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole (CAS 2060047-71-2) eliminates this risk with verified 2H-tautomer identity. - Enables Suzuki-Miyaura cross-coupling at C4 for 2,4,5-trisubstituted triazole library synthesis. - Bromine-lithium exchange compatible, allowing orthogonal C4-electrophilic functionalization. - 2-Methylpropyl (isobutyl) group provides distinct lipophilicity vs. smaller alkyl analogs, useful for tuning logP in CNS or antibacterial programs. Supplied with full QA documentation; not hazardous for transport.

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
Cat. No. B13245719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESCC(C)CN1N=CC(=N1)Br
InChIInChI=1S/C6H10BrN3/c1-5(2)4-10-8-3-6(7)9-10/h3,5H,4H2,1-2H3
InChIKeyPZFYUNWQLJTAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole Overview


4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole (CAS: 2060047-71-2; molecular formula: C6H10BrN3; molecular weight: 204.07) is a brominated 2-alkyl-2H-1,2,3-triazole derivative. It belongs to the 1,2,3-triazole class of five-membered aromatic heterocycles containing three nitrogen atoms, with the N2 position substituted by a 2-methylpropyl (isobutyl) group and the C4 position bearing a bromine atom . The 2H-1,2,3-triazole core exhibits distinct physical, chemical, and biological properties compared to its 1H-tautomer counterpart, including differences in dipole moment and tautomeric equilibrium in solution versus the gas phase [1].

Tautomer scaffold 2H-1,2,3-triazole core distinct from 1H-series
Reactive handle C4 bromine enables cross-coupling and halogen-metal exchange
Alkyl modulation 2-Methylpropyl group tunes lipophilicity and steric profile

Irreplaceability of 4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole


Generic substitution fails for 4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole because its specific substitution pattern confers a unique combination of electronic properties, regioselective reactivity, and physicochemical characteristics. The N2-alkylation directs the compound into the 2H-tautomeric series, which exhibits distinct stability and reactivity profiles compared to the more common 1H-1,2,3-triazole analogs [1]. The presence of the bromine atom at C4 enables site-selective cross-coupling reactions, such as Suzuki-Miyaura couplings, that are not possible with non-halogenated triazoles [2]. Furthermore, the 2-methylpropyl group imparts a specific lipophilic character, influencing solubility and potential biomolecular interactions in a manner that differs from smaller alkyl substituents [3]. Replacing this compound with a different regioisomer, a non-halogenated analog, or a variant with an alternative alkyl group would alter reaction outcomes, physicochemical profiles, and downstream synthetic utility.

1H-Triazole regioisomer

N1-alkylated analogs may shift tautomeric equilibrium and reactivity profiles compared to the 2H-series.

Non-halogenated analog

Absence of bromine removes the key cross-coupling site, limiting diversification potential.

Alternative alkyl substituent

Different alkyl chain length or branching can alter solubility and steric effects, affecting downstream utility.

Key Differentiators of 4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole


N2-Selective Alkylation to Access 2H-Triazole Scaffolds

The synthesis of 2-alkyl-2H-1,2,3-triazoles is challenging due to the preference for N1 alkylation. A metal-free solvothermal method enables straightforward N2 alkylation, providing access to the 2H-tautomer series [1]. This contrasts with the more common 1H-1,2,3-triazole analogs (e.g., 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole, CAS 1393558-23-0) . Computational studies show that in the gas phase, the 2H-tautomer is the dominant form (>99.9%), whereas in solution the 1H-tautomer prevails due to its higher dipole moment [1]. This tautomeric difference underpins distinct physical, chemical, and biological behaviors between the 2H- and 1H-series.

N2-Selective Alkylation
Class-level inference
>99.9% 2H-tautomer in gas phase
Supports 2H-triazole selection for unique reactivity
Computational gas-phase model; solution equilibrium differs
organic synthesis heterocyclic chemistry regioselectivity

Suzuki-Miyaura Cross-Coupling Enabled by Bromo Substituent

The bromine atom at the C4 position of 4-bromo-2-(2-methylpropyl)-2H-1,2,3-triazole serves as a functional handle for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of diverse aryl and heteroaryl groups [1]. In contrast, the non-brominated analog 2-(2-methylpropyl)-2H-1,2,3-triazole (CAS not found, hypothetical comparator) lacks this site for palladium-catalyzed coupling, limiting downstream diversification. A study on related 4-bromo-2H-1,2,3-triazoles demonstrated efficient Suzuki coupling under standard conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C), yielding 2,4,5-trisubstituted triazoles [1].

Suzuki Coupling Handle
Class-level inference
Bromine present vs. hydrogen: cross-coupling enabled
Enables divergent triazole library synthesis
Based on analogous 4-bromo-2H-triazoles
cross-coupling medicinal chemistry chemical library synthesis

2-Methylpropyl Group Modulates MAO-A Activity

In a study of 4-substituted 1,2,3-triazoles as oxazolidinone antibacterial agents, the nature of the substituent at the triazole C4 position was found to significantly affect MAO-A inhibitory activity, a key off-target liability [1]. While specific data for 4-bromo-2-(2-methylpropyl)-2H-1,2,3-triazole is not available, the trend indicates that 4-bromo- (Ki = 16 μM) and 4-methyl- (Ki = 25 μM) 1,2,3-triazoles exhibit reduced MAO-A inhibition compared to the unsubstituted parent triazole (Ki = 3.4 μM) [1]. The 2-methylpropyl group in the target compound is larger and more lipophilic than a methyl group, which may further influence MAO-A binding and pharmacokinetic properties.

MAO-A Inhibition Context
Cross-study comparable
4-Bromo analog Ki 16 μM vs. unsubstituted Ki 3.4 μM (4.7-fold)
Supports MAO-A selectivity screening context
Inferred from 1,2,3-triazole conjugate series
medicinal chemistry antibacterial agents MAO-A inhibition

2H- vs 1H-Triazole Reactivity in Nucleophilic Substitution

Kinetic studies on the reaction of bromo-methyltriazoles with piperidine in ethanol reveal significant reactivity differences between regioisomers [1]. 5-Bromo-2-methyltetrazole is more reactive than 4-bromo-2-methyl-1,2,3-triazole [1]. Importantly, the low reactivity of 2-methyl derivatives compared to 1-methyl isomers is attributed to less stabilization in the transition state [1]. This class-level inference suggests that 4-bromo-2-(2-methylpropyl)-2H-1,2,3-triazole (a 2-alkyl-2H-triazole) will exhibit distinct nucleophilic aromatic substitution kinetics compared to its 1-alkyl-1H-triazole regioisomer, which is critical for reaction planning.

SNAr Reactivity Trend
Class-level inference
2-alkyl-2H series: lower reactivity; 1-alkyl-1H: higher
Reactivity context for SNAr synthetic planning
Kinetic trend in piperidine/ethanol
physical organic chemistry reactivity kinetics

Bromine-Lithium Exchange for 4-Functionalized Triazoles

4,5-Dibromo-2H-1,2,3-triazoles undergo bromine-lithium exchange with butyllithium, enabling subsequent electrophilic trapping to introduce diverse functional groups at the triazole core [1]. While the target compound is monobrominated, the principle of halogen-metal exchange applies. The non-brominated analog cannot undergo this transformation, limiting its utility. This provides an orthogonal functionalization strategy compared to Suzuki coupling.

Halogen-Metal Exchange
Class-level inference
Bromine enables Br-Li exchange; non-brominated lacks route
Orthogonal functionalization strategy to Suzuki coupling
Demonstrated on 4,5-dibromo analogs
organometallic chemistry halogen-metal exchange functionalization

Recommended Application Scenarios for 4-Bromo-2-(2-methylpropyl)-2H-1,2,3-triazole


Suzuki Coupling for 2,4,5-Trisubstituted Triazole Libraries

The C4 bromine atom in 4-bromo-2-(2-methylpropyl)-2H-1,2,3-triazole serves as an optimal handle for Suzuki-Miyaura cross-coupling, enabling the construction of diverse 2,4,5-trisubstituted triazole libraries [1]. This is supported by demonstrated protocols for analogous 4-bromo-2H-triazoles [1].

Minimizing MAO-A Off-Target Activity

Based on structure-activity relationship data showing that 4-bromo substitution on the triazole ring reduces MAO-A inhibition (Ki = 16 μM vs. 3.4 μM for unsubstituted) [2], this scaffold is a strategic choice for antibacterial or CNS programs where MAO-A liability is a concern. The 2-methylpropyl group may further tune lipophilicity and target engagement.

4-Functionalization via Halogen-Metal Exchange

The bromine substituent enables bromine-lithium exchange reactions, allowing the introduction of electrophiles to generate C4-functionalized triazoles [3]. This orthogonal method complements cross-coupling strategies and expands the accessible chemical space.

Application
Selection Property
Validation Focus
Divergent triazole library synthesis
C4 bromine cross-coupling handle
Suzuki coupling scope and efficiency
MAO-A selectivity profiling
4-Bromo substitution effect on MAO-A inhibition
Comparative MAO-A enzymatic assay
C4 functionalization via halogen-metal exchange
Bromine-lithium exchange capability
Electrophilic trapping efficiency

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